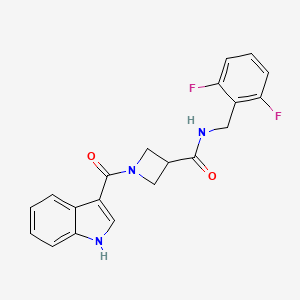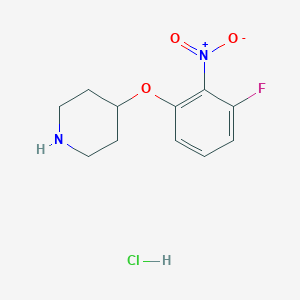
4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2O3 . It has a molecular weight of 276.69 .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves complex reactions where piperidine derivatives are key intermediates.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Halogenated Piperidines as Potential Radiolabeled Probes
Halogenated piperidines, closely related to 4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride, have been synthesized and evaluated for their potential as δ receptor ligands. These compounds, including various substituents like fluoroalkyl and nitro groups, exhibit significant affinity and selectivity towards σ-1 and σ-2 receptors. One study highlighted the development of iodinated ligands for in vivo tomographic studies of σ receptors, demonstrating high uptake and retention in the brain and other organs. Such compounds could serve as valuable tools for imaging studies related to neuroscience and pharmacology (Waterhouse et al., 1997).
Synthesis and Ligand Binding Studies
The synthesis and ligand binding of tropane ring analogues of paroxetine, a phenylpiperidine derivative, have been explored. These studies involve modifying structural elements of piperidine derivatives to evaluate their affinity for the serotonin transporter (5-HTT), offering insights into the design of selective serotonin reuptake inhibitors (SSRIs). Such research underscores the utility of piperidine derivatives in developing antidepressant medications (Keverline-Frantz et al., 1998).
Corrosion Inhibition Studies
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption and inhibition efficiencies of these compounds, suggesting their potential application in protecting metal surfaces from corrosion. This research indicates the applicability of piperidine derivatives in material science, particularly in extending the lifespan of metal components (Kaya et al., 2016).
Antioxidant and Anticancer Applications
Nitroxide radicals, including those derived from piperidine, are recognized for their antioxidant properties. They play a role in scavenging free radicals, contributing to their potential as therapeutic agents in oxidative stress-related conditions and cancer. Research into nitroxides has explored their catalytic action in biological systems, suggesting their application in mitigating the effects of anticancer drugs and as direct anticancer agents themselves (Lewandowski & Gwoździński, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
4-(3-fluoro-2-nitrophenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-9-2-1-3-10(11(9)14(15)16)17-8-4-6-13-7-5-8;/h1-3,8,13H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSKHXUZHLKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



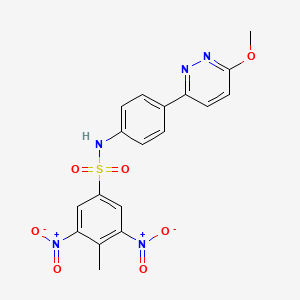

![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)

![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)

![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)
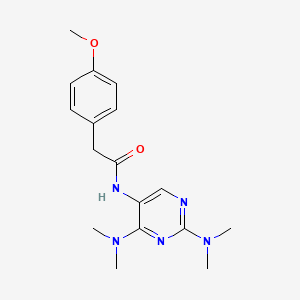
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)
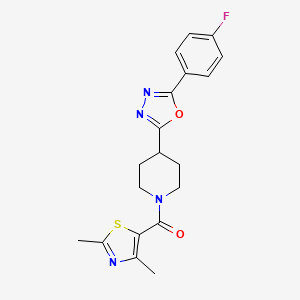
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
